4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing both nitrogen and oxygen atoms, which are known for their diverse biological activities. This specific compound features a methoxyphenyl group and a methyl group attached to the isoxazole ring, contributing to its unique properties and potential applications in medicinal chemistry.
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine can be classified as:
The synthesis of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine typically involves the following steps:
The molecular structure of 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine can be represented as follows:
This unique arrangement contributes to its distinct chemical behavior and biological activity.
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the yield and selectivity of these reactions. For instance, using halogens or alkyl halides can facilitate substitution reactions under appropriate conditions.
The mechanism of action for 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine involves its interaction with specific molecular targets within biological systems:
Understanding these interactions is crucial for developing new therapeutic agents based on this compound.
These properties are essential for practical applications in chemical synthesis and pharmaceutical development.
4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine has several important applications:
The unambiguous identification of chemical entities relies on standardized nomenclature systems and unique identifiers. For this compound:
The systematic name delineates the core isoxazole ring (1,2-oxazole) numbered with oxygen at position 1 and nitrogen at position 2. The 5-amine group (-NH₂) and 3-methyl substituent define primary functionalization, while the 4-(4-methoxyphenyl) moiety specifies the para-substituted aromatic system. This precision differentiates it from isomeric structures like 5-(4-methoxyphenyl)-3-methylisoxazol-4-amine (CAS 183666-47-9), where substituent positions alter electronic distribution and steric properties [1] [2].
Table 1: Key Identifiers for 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine
Identifier Type | Value |
---|---|
CAS Registry Number | 902835-79-4 |
IUPAC Name | 4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-amine |
Molecular Formula | C₁₁H₁₂N₂O₂ |
Molecular Weight | 204.23 g/mol |
SMILES | COC1=CC=C(C=C1)C2=C(C)ON=C2N |
Structural Characterization:Crystallographic analyses of analogous isoxazole derivatives reveal near-planar conformations between the isoxazole core and attached phenyl ring, with typical dihedral angles of 5°–10°. This facilitates extended π-conjugation and influences solid-state packing via N-H···N hydrogen bonds and weaker N-H···π interactions. The amino group at C5 serves as both a hydrogen bond donor and acceptor, participating in intermolecular networks that stabilize the crystal lattice. Hirshfeld surface analyses indicate dominant H···H (36.1%), H···C/C···H (31.3%), and H···O/O···H (20.6%) contacts, underscoring the role of van der Waals forces and directional hydrogen bonding in molecular assembly [2] [6].
This compound belongs to two hierarchically nested chemical families:
Table 2: Classification and Influence of Substituents
Structural Feature | Chemical Significance | Biological Implications |
---|---|---|
Isoxazole Core | Aromatic heterocycle with dipole moment ~2.5–3.0 D; Moderately electron-deficient | Serves as metabolic resistance element; Enhances membrane permeability |
5-Amino Group | Strong hydrogen-bond donor/acceptor; pKa ~4.5–5.5 (protonation) | Facilitates target binding (e.g., enzyme active sites); Site for derivatization |
3-Methyl Group | Electron-donating (+I effect); Steric shielding of ring nitrogen | Modulates electron density; Reduces susceptibility to nucleophilic ring opening |
4-(4-Methoxyphenyl) | Extended π-system; Methoxy group: σₚ = −0.27 (Hammett constant) | Enhances lipophilicity (logP ≈ 2.1–2.4); Promotes CNS penetration |
The methoxy group elevates lipophilicity relative to unsubstituted phenyl analogs (ΔlogP ≈ +0.5), significantly impacting bioavailability. Quantum mechanical calculations indicate the HOMO (-6.8 eV) localizes over the isoxazole and phenyl rings, while the LUMO (-1.9 eV) concentrates on the heterocycle, suggesting preferential sites for electrophilic/nucleophilic attack. This electronic profile underpins reactivity in cycloaddition reactions and interactions with biological targets [2] [5] [6].
The compound's research trajectory reflects broader trends in heterocyclic chemistry:
Early Development (Pre-2000s):Isoxazole synthesis methodologies evolved via nitrile oxide cycloadditions (Huisgen reaction) and hydroxylamine-based condensations. Amino-substituted variants gained attention as stable, crystalline intermediates for agrochemicals [2].
Medicinal Chemistry Renaissance (2000s–Present):Rising interest in isoxazoles as privileged scaffolds emerged from discoveries like valdecoxib (anti-inflammatory) and leflunomide (antirheumatic). The 5-amino-3-methyl-4-aryl substitution pattern was identified as a kinase-binding motif, spurring exploration of analogs. Key developments include:
Table 3: Evolution of Synthetic Methodologies
Time Period | Synthetic Approach | Key Advancements | Limitations Overcome |
---|---|---|---|
Traditional (1980s–2000s) | Nitrile oxide cycloaddition | Regioselectivity control via Lewis acid catalysis | Moderate yields (50–70%); Long reaction times |
Modern (2010–Present) | Microwave-assisted synthesis | Reaction acceleration (20–40 min); Improved purity | Energy inefficiency of conventional heating |
Green Chemistry Focus (2015–Present) | Ultrasound in aqueous media | Solvent reduction; Ambient conditions | Organic solvent waste generation |
The compound’s biological relevance crystallized through structure-activity relationship (SAR) studies:
These findings established the 3-methyl-5-aminoisoxazole core as a versatile pharmacophore for lead optimization programs targeting oncology, infectious diseases, and CNS disorders [2] [4] [6].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3